molecular formula C20H20F2N4O B10817003 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10817003
M. Wt: 370.4 g/mol
InChI Key: WHFSDGUBUCEVTA-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This structure is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique arrangement of nitrogen atoms within the fused ring system contributes to its reactivity and interaction with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the azepan-1-ylcarbonyl and difluoromethyl groups differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

IUPAC Name

azepan-1-yl-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O/c21-18(22)17-12-16(14-8-4-3-5-9-14)24-19-15(13-23-26(17)19)20(27)25-10-6-1-2-7-11-25/h3-5,8-9,12-13,18H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFSDGUBUCEVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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